4,6-Dichloro-5-phenylpyrimidine 4,6-Dichloro-5-phenylpyrimidine
Brand Name: Vulcanchem
CAS No.: 3974-16-1
VCID: VC4548724
InChI: InChI=1S/C10H6Cl2N2/c11-9-8(10(12)14-6-13-9)7-4-2-1-3-5-7/h1-6H
SMILES: C1=CC=C(C=C1)C2=C(N=CN=C2Cl)Cl
Molecular Formula: C10H6Cl2N2
Molecular Weight: 225.07

4,6-Dichloro-5-phenylpyrimidine

CAS No.: 3974-16-1

Cat. No.: VC4548724

Molecular Formula: C10H6Cl2N2

Molecular Weight: 225.07

* For research use only. Not for human or veterinary use.

4,6-Dichloro-5-phenylpyrimidine - 3974-16-1

Specification

CAS No. 3974-16-1
Molecular Formula C10H6Cl2N2
Molecular Weight 225.07
IUPAC Name 4,6-dichloro-5-phenylpyrimidine
Standard InChI InChI=1S/C10H6Cl2N2/c11-9-8(10(12)14-6-13-9)7-4-2-1-3-5-7/h1-6H
Standard InChI Key NYEOKRVTIYIBGF-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=C(N=CN=C2Cl)Cl

Introduction

Chemical and Physical Properties

Structural and Molecular Characteristics

The compound’s IUPAC name is 4,6-dichloro-5-phenylpyrimidine, and its canonical SMILES representation is C1=CC=C(C=C1)C2=C(N=CN=C2Cl)Cl. Key properties include:

PropertyValueSource
Molecular weight225.07 g/mol
Density1.6±0.1 g/cm³ (predicted)
Boiling point227.0±35.0 °C (predicted)
Collision cross-section143.6 Ų ([M+H]+ adduct)

The planar pyrimidine ring facilitates π-π stacking interactions, while the electron-withdrawing chlorine atoms enhance electrophilic substitution reactivity .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

4,6-Dichloro-5-phenylpyrimidine is typically synthesized via chlorination of 5-phenylpyrimidine using phosphorus oxychloride (POCl3\text{POCl}_3) under reflux conditions. A base such as triethylamine is often added to neutralize HCl byproducts . The reaction proceeds as follows:

5-Phenylpyrimidine+2 POCl3Δ4,6-Dichloro-5-phenylpyrimidine+2 HCl+H3PO4\text{5-Phenylpyrimidine} + 2\ \text{POCl}_3 \xrightarrow{\Delta} \text{4,6-Dichloro-5-phenylpyrimidine} + 2\ \text{HCl} + \text{H}_3\text{PO}_4

Yields exceeding 85% are achievable with optimized stoichiometry and temperature control .

Industrial Methods

Large-scale production employs continuous flow reactors to enhance efficiency. Post-synthesis purification via fractional distillation or recrystallization ensures >98% purity, meeting pharmaceutical-grade standards .

Chemical Reactivity and Applications

Nucleophilic Substitution

The chlorine atoms at positions 4 and 6 are highly susceptible to nucleophilic displacement. Common reactions include:

  • Amination: Reaction with amines (e.g., ammonia, alkylamines) yields diamino derivatives, pivotal in drug discovery .

  • Suzuki Coupling: Palladium-catalyzed cross-coupling with aryl boronic acids introduces aryl groups, expanding structural diversity.

Pharmacological Intermediate

The compound is a precursor to kinase inhibitors and antimicrobial agents. For example, derivatives exhibit:

  • Anticancer activity: Inhibition of VEGFR-2 (IC₅₀ = 3 nM) in lung cancer models .

  • Antimicrobial effects: Moderate activity against E. coli and S. aureus (MIC = 32 µg/mL) .

Biological Activity and Mechanism

Enzyme Inhibition

4,6-Dichloro-5-phenylpyrimidine derivatives disrupt microtubule dynamics by binding to β-tubulin, inducing mitotic arrest in parasites and cancer cells . In Schistosoma mansoni, phenylpyrimidines cause irreversible paralysis by stabilizing microtubules, highlighting their potential in antiparasitic therapies .

Anti-Inflammatory Properties

In vitro studies demonstrate inhibition of nitric oxide (NO) production (IC₅₀ = 2 µM) in macrophages, suggesting utility in treating inflammatory diseases .

Comparative Analysis with Analogues

Structural Analogues

CompoundKey DifferencesBioactivity
4,6-Dichloro-2-phenylpyrimidinePhenyl at position 2Lower tubulin affinity
4,6-Dichloro-5-fluoropyrimidineFluorine at position 5Enhanced metabolic stability

The phenyl group at position 5 in 4,6-Dichloro-5-phenylpyrimidine confers superior hydrophobic interactions in enzyme binding pockets compared to smaller substituents .

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